molecular formula C26H38N2O4 B1229625 2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide

2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide

Cat. No.: B1229625
M. Wt: 442.6 g/mol
InChI Key: DOIYDADRICFCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide is a member of morpholines.

Scientific Research Applications

Cholinesterase Inhibitory Activities

Adamantyl-based derivatives, including compounds like 2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide, have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study on adamantyl-based ester derivatives highlighted their potential in inhibiting these enzymes, which are pivotal in neurological functions. The presence of electron-withdrawing groups in these compounds seems to enhance their inhibitory effects, indicating their potential application in treating neurological disorders such as Alzheimer's disease (Kwong et al., 2017).

Antimicrobial and Hemolytic Activities

Adamantyl-based acetamides have been investigated for their antimicrobial properties. A series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. The results indicated variable antimicrobial activity against selected microbial species, with compounds demonstrating less toxicity, making them potential candidates for further biological screenings and applications (Gul et al., 2017).

Cytotoxic Activities

Compounds with an adamantyl-based structure have displayed cytotoxic activity against cancer cell lines. Research on novel sulfonamide derivatives with adamantyl, among other moieties, showed significant inhibition against breast and colon cancer cell lines. Such findings underscore the potential use of these compounds in developing cancer therapeutics (Ghorab et al., 2015).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been synthesized and characterized for their antimicrobial and in vivo hypoglycemic activities. These compounds demonstrated significant antibacterial activity against various pathogenic strains and also exhibited potent dose-independent reduction of serum glucose levels in diabetic rats. This dual activity presents a unique avenue for the treatment of infections and diabetes (Al-Wahaibi et al., 2017).

Properties

Molecular Formula

C26H38N2O4

Molecular Weight

442.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C26H38N2O4/c1-3-31-23-13-22(28-5-7-30-8-6-28)24(32-4-2)12-21(23)27-25(29)17-26-14-18-9-19(15-26)11-20(10-18)16-26/h12-13,18-20H,3-11,14-17H2,1-2H3,(H,27,29)

InChI Key

DOIYDADRICFCFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OCC)N5CCOCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.